molecular formula C15H19NO3 B2646485 tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate CAS No. 141972-32-9

tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate

Cat. No. B2646485
CAS RN: 141972-32-9
M. Wt: 261.321
InChI Key: VTFPZEDGWAEVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate” is a derivative of indole, which is a heterocyclic compound . The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry, often used in synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “tert-butyl 3-[(2-hydroxyethyl)amino]propanoate” are synthesized from acetic acid and isobutylene . Another similar compound, “tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate”, is synthesized using a catalyst .

Scientific Research Applications

Polymer Synthesis and Anionic Polymerization

BocAz has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen. This BOC group activates the aziridine for anionic-ring-opening polymerization (AROP), allowing the synthesis of low-molecular-weight poly(BocAz) chains. The resulting polymer is linear, and its molecular weight is limited by poor solubility in AROP-compatible solvents. Deprotection of poly(BocAz) using trifluoroacetic acid (TFA) yields linear polyethyleneimine .

Gene Transfection and Drug Delivery

Polyethylenimine (PEI) is widely studied for non-viral gene transfection. BocAz derivatives could potentially serve as carriers for gene delivery due to their amine density and reactivity. Researchers are exploring modifications of BocAz-based polymers to enhance their biocompatibility and reduce cytotoxicity .

Metal Chelation and Coordination Chemistry

The functional groups in BocAz can coordinate with metal ions, making it useful in metal chelation and coordination chemistry. Researchers investigate its potential as a ligand for metal complexes or catalysts .

CO2 Capture Materials

Given its structural features, BocAz derivatives might be relevant in CO2 capture materials. Researchers could explore their adsorption properties and capacity for capturing carbon dioxide from gas streams .

Building Blocks for Organic Synthesis

BocAz derivatives, including tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, serve as building blocks in organic synthesis. These compounds can be used to create amides, sulphonamides, and other novel organic structures .

Safety And Hazards

While specific safety and hazard information for this compound was not found, it’s generally recommended to handle chemicals with care, avoid ingestion, inhalation, or contact with skin and eyes .

properties

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-11(8-9-17)12-6-4-5-7-13(12)16/h4-7,10,17H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFPZEDGWAEVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate

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